Technical Whitepaper: 1-(Perfluoro-n-octyl)dodecane (F8H12)
Technical Whitepaper: 1-(Perfluoro-n-octyl)dodecane (F8H12)
This guide provides an in-depth technical analysis of 1-(Perfluoro-n-octyl)dodecane (F8H12), a semifluorinated alkane (SFA) critical to modern non-aqueous drug delivery systems.
Physicochemical Profile, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
1-(Perfluoro-n-octyl)dodecane, commonly designated as F8H12 , is a semifluorinated alkane (SFA) composed of a perfluorinated segment (
This molecule has emerged as a cornerstone in ophthalmic drug delivery (e.g., EyeSol® technology) due to its chemical inertness, low surface tension, and ability to dissolve lipophilic active pharmaceutical ingredients (APIs) without the need for water or preservatives.
Part 1: Molecular Architecture & Physicochemical Properties
The unique behavior of F8H12 stems from the incompatibility between its two blocks. The rigid, electron-withdrawing perfluorocarbon (PFC) chain and the flexible hydrocarbon (HC) chain create a strong dipole at the diblock junction, driving self-assembly at interfaces.
1.1 Key Physicochemical Constants
Data aggregated from experimental trends in SFA homologues and patent literature.
| Property | Value / Characteristic | Relevance |
| Chemical Formula | Amphiphilic diblock structure | |
| Molecular Weight | ~588.39 g/mol | High MW carrier fluid |
| Appearance | Clear, colorless liquid | Suitable for optical applications |
| Density ( | ~1.28 – 1.35 g/cm³ | Higher than water; settles in aqueous media |
| Refractive Index ( | ~1.35 – 1.37 | Close to water (1.333); minimizes visual blurring |
| Surface Tension | ~18 – 22 mN/m | Extremely low; enables rapid corneal spreading |
| Solubility | Lipophilic & Fluorophilic | Solubilizes hydrophobic drugs (e.g., Cyclosporine) |
| Water Solubility | Negligible (< 10 ppm) | "Water-free" systems; prevents microbial growth |
1.2 Structural Segregation Logic
The
Caption: The diblock structure creates a distinct dipole at the junction, driving orientation at the air-liquid interface.
Part 2: Synthesis & Purification Protocols
The synthesis of F8H12 typically involves a free-radical addition reaction followed by a reduction step. High purity (>99%) is critical for ophthalmic use to prevent irritation from unreacted iodides or isomers.
2.1 Synthetic Route
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Radical Addition: Perfluorooctyl iodide (
) reacts with 1-dodecene ( ) initiated by AIBN or metal catalysts. -
Reduction (Deiodination): The intermediate iodo-adduct is reduced (e.g., using Tributyltin hydride or Zinc/Acid) to yield the final SFA.
2.2 Purification Workflow
Standard distillation is often insufficient due to close boiling points of homologues. Fluorous Solid-Phase Extraction (F-SPE) or specific fractional distillation techniques are employed.
Caption: Two-step synthesis converting perfluorooctyl iodide and 1-dodecene into F8H12 via an iodo-intermediate.
Part 3: Pharmaceutical Applications (The "Why")
F8H12 is a key component in Water-Free Eye Drops (e.g., treating Dry Eye Disease). Its primary function is as a vehicle that solves the bioavailability issues of lipophilic drugs like Cyclosporine A.
3.1 Mechanism of Action: The Spreading Coefficient
Aqueous drops have high surface tension (~72 mN/m) and often require blinking to spread, which also clears the drug. F8H12, with a surface tension of ~20 mN/m, has a positive spreading coefficient on the corneal surface.
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Residence Time: The SFA forms a thin, occlusive layer over the tear film, preventing evaporation (treating evaporative dry eye).
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Bioavailability: It dissolves lipophilic drugs in molecular dispersion, allowing better penetration through the corneal epithelium compared to aqueous suspensions.
3.2 Safety & Toxicology
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Inertness: The C-F bonds render the molecule chemically and metabolically stable. It is not metabolized by the body.
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Preservative-Free: Since bacteria cannot grow in a water-free SFA medium, formulations do not require benzalkonium chloride (BAK), reducing chronic irritation.
Caption: F8H12 utilizes low surface tension to coat the eye instantly, enhancing drug residence and permeation.
References
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Meinert, H., & Roy, T. (2000). Semifluorinated Alkanes—A New Class of Compounds With Outstanding Properties for Use in Ophthalmology. European Journal of Ophthalmology.
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Agarwal, P., & Ruppert, C. (2014). Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery. ARVO Annual Meeting Abstract.
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Günther, B., et al. (2022). Compositions comprising mixtures of semifluorinated alkanes. U.S. Patent 10,507,132.
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PubChem Database. (2025). 1-(Perfluoro-n-octyl)dodecane Compound Summary. National Library of Medicine.
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Broniatowski, M., et al. (2004). Langmuir Monolayers Characteristic of (Perfluorodecyl)-Alkanes. Journal of Physical Chemistry B.
